Tamra-peg4-dbco
Description
Historical Development and Principles of Strain-Promoted Azide-Alkyne Cycloaddition
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provided a powerful method for bioconjugation. pcbiochemres.com However, the cytotoxicity of the copper catalyst limited its application in living systems. pcbiochemres.combiochempeg.com This limitation spurred the development of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free alternative. pcbiochemres.com Introduced by Carolyn Bertozzi, SPAAC utilizes the intrinsic strain of a cyclooctyne (B158145) ring to drive the reaction with an azide (B81097), forming a stable triazole linkage. pcbiochemres.com The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, obviating the need for a toxic catalyst. magtech.com.cn This breakthrough enabled the application of click chemistry within living cells and organisms, opening new frontiers in biological research. pcbiochemres.com
Architectural Components and Design Rationale of TAMRA-PEG4-DBCO
This compound is a heterobifunctional molecule meticulously designed for bioorthogonal applications. Its architecture consists of three key components:
TAMRA (Tetramethylrhodamine): A bright, photostable fluorescent dye. bioacts.commedchemexpress.com
PEG4 (Tetraethylene Glycol): A short, hydrophilic polyethylene (B3416737) glycol spacer. thermofisher.comchempep.com
DBCO (Dibenzocyclooctyne): A strained alkyne that is highly reactive towards azides. cd-bioparticles.com
The design rationale is to provide a fluorescent label (TAMRA) that can be attached to azide-modified biomolecules via a catalyst-free click reaction (DBCO), with a flexible and water-soluble linker (PEG4) to improve solubility and minimize steric hindrance. thermofisher.combroadpharm.commedchemexpress.com
Role of Dibenzocyclooctyne (DBCO) in Catalyst-Free Click Reactions
Dibenzocyclooctyne (DBCO) is a key player in copper-free click chemistry. glenresearch.com Its defining feature is a strained eight-membered ring containing an alkyne. This ring strain makes the alkyne highly reactive towards azides in a [3+2] cycloaddition reaction, forming a stable triazole. cd-bioparticles.com This reaction, known as SPAAC, is bioorthogonal, meaning it proceeds with high selectivity and efficiency within complex biological mixtures without interfering with native cellular processes. cd-bioparticles.com The absence of a cytotoxic copper catalyst makes DBCO-based reagents ideal for labeling biomolecules in living cells and whole organisms. biochempeg.com The reaction is fast, even at low concentrations, and forms a stable covalent bond. medchemexpress.comsnmjournals.org
Functional Significance of Polyethylene Glycol (PEG) Spacers in Bioconjugation
Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units that serve as flexible spacers in bioconjugation. chempep.com The inclusion of a PEG spacer, such as the PEG4 unit in this compound, offers several advantages. PEG is highly hydrophilic, which increases the water solubility of the entire molecule and of the resulting bioconjugate, preventing aggregation. thermofisher.comchempep.com The flexibility of the PEG chain helps to overcome steric hindrance, allowing the reactive ends of the molecule to access their targets more easily. thermofisher.comnih.gov Furthermore, PEG is biocompatible and non-immunogenic, minimizing potential adverse reactions in biological systems. thermofisher.comchempep.com The defined length of discrete PEG linkers, like PEG4, allows for precise control over the distance between the conjugated molecules. thermofisher.com Studies have shown that the inclusion of short PEG linkers can improve the performance of molecular probes in imaging applications. acs.orgnih.gov
Interactive Data Tables
Table 1: Properties of this compound Components
| Component | Key Property | Function in the Molecule |
|---|---|---|
| TAMRA | Fluorescent Dye | Provides a detectable signal for imaging and quantification. bioacts.commedchemexpress.com |
| PEG4 | Hydrophilic Spacer | Increases water solubility and reduces steric hindrance. thermofisher.comchempep.com |
| DBCO | Strained Alkyne | Enables copper-free, bioorthogonal click reaction with azides. cd-bioparticles.com |
Table 2: Spectral Properties of TAMRA Dye
| Property | Value | Reference |
|---|---|---|
| Excitation Maximum | ~546-553 nm | bioacts.commedchemexpress.comaatbio.com |
| Emission Maximum | ~575-579 nm | bioacts.commedchemexpress.comaatbio.com |
| Extinction Coefficient | ≥ 16,000 cm⁻¹M⁻¹ | bioacts.com |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Tetramethylrhodamine (TAMRA) |
| Tetraethylene Glycol (PEG4) |
| Dibenzocyclooctyne (DBCO) |
| 4-dibenzocyclooctynol (DIBO) |
| Panitumumab-ICG |
| Pan-PEG4-ICG |
Properties
IUPAC Name |
5-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H57N5O10/c1-57(2)41-16-19-44-48(34-41)69-49-35-42(58(3)4)17-20-45(49)52(44)43-18-15-39(33-46(43)54(63)64)53(62)56-24-26-66-28-30-68-32-31-67-29-27-65-25-22-50(60)55-23-21-51(61)59-36-40-11-6-5-9-37(40)13-14-38-10-7-8-12-47(38)59/h5-12,15-20,33-35H,21-32,36H2,1-4H3,(H2-,55,56,60,62,63,64) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYTXEJLXHBCNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H57N5O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
936.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic and Kinetic Investigations of Tamra Peg4 Dbco Reactions
Reaction Kinetics and Rate Constant Determination in SPAAC
The kinetics of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are fundamental to its application, dictating the required concentrations and reaction times for efficient conjugation. The reaction between the DBCO group and an azide (B81097) proceeds via a [3+2] cycloaddition mechanism to form a stable triazole linkage. igem.org The rate of this second-order reaction is dependent on the specific structures of both the azide and the cyclooctyne (B158145).
Research has established a range of rate constants for DBCO and its derivatives. For instance, the reaction between DBCO and benzyl (B1604629) azide has a reported second-order rate constant of 0.24 M⁻¹s⁻¹, while the reaction with the more electronically complex phenyl azide is slower, at 0.033 M⁻¹s⁻¹. nih.gov The nature of the azide partner significantly influences the reaction speed. Studies using a DBCO-PEG4-fluorophore conjugate, structurally similar to TAMRA-PEG4-DBCO, found that the reaction with an organic azide (β-D-glucopyranosyl azide) proceeded with an apparent rate constant of 0.043 s⁻¹ under specific experimental conditions. biorxiv.org This was comparable to the rate with inorganic sodium azide (0.0412 s⁻¹), suggesting that for some small organic azides, the reaction rate is not substantially impeded. biorxiv.org
Table 1: Reported Reaction Rates for DBCO and Related Cyclooctynes in SPAAC This table summarizes various reported kinetic parameters for SPAAC reactions involving DBCO and other cyclooctynes with different azide partners.
| Cyclooctyne Reactant | Azide Reactant | Rate Constant | Solvent System | Reference |
| DBCO | Benzyl Azide | 0.24 M⁻¹s⁻¹ | CH₃CN:H₂O (3:1) | nih.gov |
| DBCO | Phenyl Azide | 0.033 M⁻¹s⁻¹ | CH₃CN:H₂O (3:1) | nih.gov |
| DBCO-PEG4-Fluor545 | β-D-glucopyranosyl azide | 0.043 s⁻¹ (apparent) | PBS (pH 7.4) | biorxiv.org |
| DIBAC (DBCO variant) | Azide-labeled chondrocytes | 1.2 × 10⁻³ M⁻¹s⁻¹ | Biological medium | acs.org |
| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | 0.07 M⁻¹s⁻¹ | Not specified | nih.gov |
| BCN | Phenyl Azide | 0.2 M⁻¹s⁻¹ | CH₃CN:H₂O (3:1) | nih.gov |
Influence of Solvent Systems on Reaction Efficiency and Yield
The choice of solvent is critical for ensuring the efficiency and yield of the conjugation reaction with this compound. The ideal solvent system must solubilize both the DBCO-containing molecule and its azide-functionalized partner while not interfering with the reaction. Due to the often-hydrophobic nature of the DBCO group and the frequent use of these reagents in biological settings, a combination of aqueous buffers and organic co-solvents is typically employed.
For many applications, this compound is first dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution. igem.orginterchim.fr This stock is then diluted into the final aqueous reaction buffer, such as phosphate-buffered saline (PBS). igem.orgbiorxiv.org The PEG4 linker in this compound enhances its aqueous solubility compared to an unmodified DBCO, but the use of an organic co-solvent ensures complete dissolution and prevents aggregation, especially at higher concentrations. nih.gov
Studies have shown that SPAAC reactions proceed efficiently in various solvent systems. Acetonitrile/water mixtures, particularly in a 3:1 ratio, are commonly used for kinetic studies and synthetic preparations. nih.govnih.gov Importantly, the SPAAC reaction has demonstrated high efficiency in complex biological media, confirming its bioorthogonal nature. acs.org However, it is crucial to avoid buffers containing azides (which would competitively react with the DBCO) or certain reducing agents like DTT or TCEP, which can reduce the azide group on the reaction partner. igem.orginterchim.fr
Comparative Analysis of SPAAC with Other Bioorthogonal Chemistries
SPAAC, the core reaction of this compound, is one of several bioorthogonal chemistries available to researchers. Its performance is best understood in comparison to other common ligation techniques.
The most direct comparison is with the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . CuAAC exhibits very rapid kinetics but requires a Cu(I) catalyst, which is cytotoxic and can damage proteins, limiting its use in living systems. acs.orgnih.gov SPAAC was developed specifically to circumvent this toxicity. nih.gov The trade-off is a significantly slower reaction rate, with SPAAC being approximately 100 times slower than CuAAC. acs.org
Another prominent bioorthogonal reaction is the inverse-electron-demand Diels-Alder (IEDDA) reaction, typically between a tetrazine and a strained alkene (like trans-cyclooctene (B1233481), TCO). IEDDA reactions exhibit the fastest kinetics among all known bioorthogonal reactions, with rate constants that can be several orders of magnitude higher than those for SPAAC, ranging from 1 to 10⁶ M⁻¹s⁻¹. acs.orgnobelprize.org This exceptional speed makes IEDDA ideal for applications requiring very low reactant concentrations or rapid labeling. nobelprize.org
The Staudinger ligation is another copper-free reaction involving an azide, but it reacts with a phosphine (B1218219) rather than an alkyne. This reaction generally has slow kinetics, with rate constants often around 10⁻³ M⁻¹s⁻¹, and can be prone to oxidation of the phosphine reagent. acs.org
Table 2: Comparative Analysis of Bioorthogonal Reaction Kinetics This table provides a comparison of typical second-order rate constants for major bioorthogonal chemistries.
| Bioorthogonal Reaction | Typical Reactants | Typical Rate Constant (M⁻¹s⁻¹) | Key Feature | Reference |
| SPAAC | DBCO + Azide | ~0.1 - 1.0 | Copper-free, good biocompatibility | nih.govacs.org |
| CuAAC | Terminal Alkyne + Azide (+ Cu(I)) | ~100 - 1,000 | Very fast, but requires toxic Cu(I) catalyst | acs.org |
| IEDDA | Tetrazine + trans-cyclooctene (TCO) | ~1 - 1,000,000 | Extremely fast kinetics | acs.orgnobelprize.org |
| Staudinger Ligation | Phosphine + Azide | ~0.001 | Copper-free, but slow kinetics | acs.org |
Studies on the Energetics and Transition States of DBCO-Azide Cycloadditions
The geometry of the DBCO molecule is pre-distorted, bending the typically linear alkyne C≡C bond. This bent geometry mimics the structure of the reaction's transition state, which is a key factor in its enhanced reactivity. acs.org Computational and experimental studies have investigated the frontier molecular orbitals (FMOs) that govern the reaction. For most reactions with alkyl or benzyl azides, the interaction is a normal-electron-demand cycloaddition, dominated by the energy gap between the Highest Occupied Molecular Orbital of the azide (HOMOazide) and the Lowest Unoccupied Molecular Orbital of the alkyne (LUMOalkyne). nih.govthieme-connect.de However, with electron-deficient aryl azides, the mechanism can switch to an inverse-electron-demand pathway, where the HOMOalkyne–LUMOazide interaction becomes dominant. nih.govthieme-connect.de
Despite its high strain-induced reactivity, the kinetics of DBCO are sometimes described as sluggish compared to other strained alkynes. This has been attributed to the steric clash in the transition state between the incoming azide and the "flagpole" hydrogen atoms on the benzene (B151609) rings ortho to the cyclooctyne fusion points. nih.gov This steric interference raises the energy of the transition state, thereby moderating the reaction rate.
Impact of Steric Hindrance on Conjugation Reaction Rates
Steric hindrance is a critical factor that can significantly impede the rate and efficiency of SPAAC reactions involving this compound. The bulky, rigid structure of the dibenzocyclooctyne group can create accessibility issues, particularly when one or both of the conjugation partners are large macromolecules like proteins or antibodies. mdpi.commdpi.com
Studies have shown that when conjugating large molecules, such as DBCO-functionalized Protein A, not all available azide sites on a surface may react, likely due to the steric bulk of the protein preventing access. mdpi.com The local environment around the azide is also crucial. Tertiary azides, for example, show significantly reduced reactivity towards the sterically demanding DBCO, whereas they can still react with smaller cyclooctynes like BCN. researchgate.net This differential reactivity due to steric hindrance can even be exploited for sequential orthogonal labeling. researchgate.net
The design of the linker connecting the reactive moiety to the molecule of interest can mitigate steric effects. The PEG4 spacer in this compound serves this purpose, creating distance between the bulky TAMRA/DBCO groups and the point of attachment, which can reduce steric hindrance and improve access for the azide partner. mdpi.comthermofisher.com Research has demonstrated that extending linker lengths can effectively minimize steric hindrance between the cyclooctyne, a fluorophore, and a DNA chain, thereby improving reaction outcomes. acs.org However, the size of the DBCO molecule itself can lead to a lower degree of surface functionalization compared to smaller reactive groups, a direct consequence of its steric footprint. acs.org
Advanced Bioconjugation Methodologies Employing Tamra Peg4 Dbco
Site-Specific Biomolecule Labeling
The ability to attach probes to specific sites on biomolecules is crucial for understanding their function. TAMRA-PEG4-DBCO facilitates this through its reaction with azide (B81097) groups that can be strategically introduced into proteins, nucleic acids, and peptides.
Site-specific labeling of proteins with fluorescent dyes like TAMRA provides a powerful tool for studying protein localization, dynamics, and interactions. A common strategy involves the genetic incorporation of unnatural amino acids containing an azide group, such as p-azidophenylalanine (pAzF), into the protein of interest at a desired location. rsc.orgnih.gov this compound can then be used to specifically label the azide-modified protein. rsc.org
In one study, a small laccase (SLAC) enzyme was genetically engineered to include an azide-functionalized amino acid (AzF). rsc.org This modified protein, SH3-SLACAzF, was then incubated with this compound. The specific incorporation of the TAMRA dye onto the AzF-containing protein was confirmed by SDS-PAGE analysis, where fluorescence was observed only in the lane corresponding to the mutant protein incubated with the dye. rsc.org This demonstrates the high specificity of the DBCO-azide reaction for protein labeling. rsc.org
Another approach involves the enzymatic modification of proteins to introduce azide groups. For instance, transglutaminase can be used to attach an azide-containing linker to a specific glutamine residue on a monoclonal antibody. nih.gov Subsequent reaction with DBCO-functionalized molecules like this compound allows for site-specific labeling. nih.gov Similarly, formylglycine-generating enzyme (FGE) can convert a specific cysteine or serine residue within a consensus sequence to formylglycine, which can then be reacted to introduce an azide, enabling subsequent SPAAC with a DBCO-dye. acs.org
Table 1: Examples of Protein Labeling with this compound
| Protein | Azide Introduction Method | Labeling Purpose | Reference |
|---|---|---|---|
| SH3-SLAC | Genetic incorporation of AzF | Fluorescent labeling for visualization | rsc.org |
| Monoclonal Antibody | Transglutaminase-mediated ligation of azide linker | Site-specific antibody-drug conjugate formation | nih.gov |
| sfGFP-mTagBFP2 | Genetic incorporation of pAzF | Dual fluorescent labeling in vivo | nih.gov |
| Trastuzumab | Phenylglyoxal reaction with arginine residues | Antibody-fluorophore conjugate creation | researchgate.net |
This compound is widely used for labeling oligonucleotides and DNA, particularly in applications like automated DNA sequencing. broadpharm.commedchemexpress.comapexbt.com The standard method involves synthesizing an oligonucleotide with an azide modification at a specific position. This can be achieved by using an azide-containing phosphoramidite (B1245037) during solid-phase oligonucleotide synthesis. The azide-modified oligonucleotide is then purified and reacted with this compound to yield the fluorescently labeled product. The high selectivity of the click chemistry reaction ensures that the label is attached only at the desired azide position. interchim.fr
This technique has been utilized to create fluorescent DNA probes for various applications, including the study of protein-DNA interactions and the development of diagnostic assays. For example, an azide-terminated oligonucleotide can be reacted with a DBCO-functionalized protein to create a specific protein-DNA conjugate. researchgate.net
Similar to proteins and nucleic acids, peptides can be site-specifically labeled with this compound after the introduction of an azide group. This can be accomplished by incorporating an azide-bearing amino acid during solid-phase peptide synthesis. The resulting azide-modified peptide can then be conjugated with this compound to create a fluorescently labeled peptide probe. igem.org These probes are valuable for a range of applications, including receptor binding studies and enzyme activity assays.
Another strategy involves targeting specific amino acid residues for modification. For instance, arginine residues in peptides and proteins can be targeted with p-azidophenylglyoxal (B1213717) (APG). This introduces an azide group onto the arginine, which can then be reacted with DBCO-TAMRA via CuAAC chemistry to achieve selective labeling. researchgate.net
Orthogonal and Multiplexed Bioconjugation Schemes
A significant advantage of the SPAAC reaction used by this compound is its orthogonality to many other bioorthogonal reactions. This means that the DBCO-azide reaction proceeds without interfering with or being affected by other specific chemical reactions, allowing for the simultaneous or sequential labeling of a biomolecule with multiple different probes. nih.govresearchgate.net
For example, the SPAAC reaction has been shown to be orthogonal to the tetrazine-trans-cyclooctene (Tz-TCO) ligation. nih.gov This orthogonality enables dual-labeling experiments. In one study, a protein was dually labeled in vivo by incorporating two different bioorthogonal amino acids, one with an azide group and the other with a TCO group. The cells were then simultaneously treated with DBCO-TAMRA and a tetrazine-functionalized dye, resulting in specific labeling at both sites with minimal cross-reactivity. nih.gov This demonstrates the power of using this compound in multiplexed labeling schemes to study complex biological processes. nih.gov
Research has also demonstrated the ability to perform triple bioorthogonal labeling. By functionalizing an antibody with 2-formylphenylboronic acid (2fPBA), an azide, and a TCO group, researchers were able to simultaneously react it with an amino-hydrazide-functionalized dye, DBCO-TAMRA, and a tetrazine-functionalized dye, respectively. researchgate.net This highlights the versatility of this compound in complex, multi-component bioconjugation strategies. researchgate.net
Covalent Immobilization of Biological Entities onto Solid Supports
The covalent immobilization of biomolecules onto solid supports is a fundamental technique in the development of biosensors, microarrays, and affinity chromatography media. The high efficiency and specificity of the SPAAC reaction make this compound and similar reagents well-suited for this purpose.
A general approach involves functionalizing a solid support (e.g., a glass slide, magnetic nanoparticle, or polymer bead) with azide groups. A biomolecule of interest, such as a protein or DNA oligonucleotide, is then labeled with a DBCO group. The DBCO-labeled biomolecule can then be covalently immobilized onto the azide-functionalized surface through the SPAAC reaction. acs.org
In a proof-of-concept study, a heterobifunctional linker, DBCO-PEG4-maleimide, was used to first attach a DBCO group to a protein via reaction with a free sulfhydryl group. researchgate.net This DBCO-labeled protein was then specifically immobilized onto a surface patterned with azide-terminated oligonucleotides. researchgate.net While this example uses a DBCO-maleimide linker, the principle directly applies to the use of this compound if the goal is to immobilize a fluorescently-labeled biomolecule.
Fabrication of Protein-Polymer Hybrid Materials
The creation of protein-polymer hybrid materials combines the biological functions of proteins with the physical and chemical properties of synthetic polymers. This compound can be used in the synthesis of such materials, for example, by labeling a protein that is then incorporated into a polymer matrix.
One strategy involves creating polymer-based coatings that can be functionalized via click chemistry. For instance, a polymer can be synthesized with a DBCO group. nih.gov This DBCO-functionalized polymer can then be used to coat nanoparticles. An azide-modified protein, potentially labeled with TAMRA for visualization, could then be clicked onto the surface of these polymer-coated nanoparticles, creating a functional protein-polymer hybrid nanomaterial. nih.gov
Applications of Tamra Peg4 Dbco in Chemical Biology and Translational Research Tools
Cellular Imaging and Visualization Techniques
The unique properties of TAMRA-PEG4-DBCO make it highly suitable for advanced cellular imaging. Its ability to react specifically with azide (B81097) groups introduced into biomolecules allows for precise visualization of cellular components and processes without significant disruption of the native environment.
This compound is instrumental in the spatiotemporal imaging of live cells, a technique crucial for understanding dynamic cellular processes nih.govspringernature.comresearchgate.net. The core of this application lies in the strain-promoted azide-alkyne cycloaddition (SPAAC), a rapid and bioorthogonal "click" reaction between the DBCO group on the probe and an azide group on a target molecule nih.gov. This reaction proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for use in living systems igem.org.
Researchers can introduce azide-modified metabolic precursors (like sugars or amino acids) to cells, which are then incorporated into newly synthesized macromolecules. At specific time points, the cells are treated with this compound. The probe rapidly and covalently attaches to the azide-tagged molecules, allowing for fluorescent visualization of their location and dynamics within the cell. This method enables multiplexed, longitudinal imaging of the same living cells over extended periods, providing insights into processes like cellular differentiation and development nih.gov.
A typical workflow for live-cell labeling involves incubating cells with an azide-derivatized metabolite, followed by washing and incubation with this compound for 30-60 minutes before imaging igem.org. The high signal-to-noise ratio and photostability of the TAMRA dye facilitate clear imaging of cellular structures and molecular interactions.
The strategy of metabolic labeling coupled with this compound detection is a powerful method for tracking the synthesis, trafficking, and localization of metabolites and macromolecules within cells nih.govnih.gov. This approach involves introducing a biomolecule precursor containing an azide group into the cell's metabolic pathways nih.gov.
For example, cells can be cultured with azide-modified sugars such as N-azidoacetylmannosamine (ManNAz) igem.org. These sugars are processed by the cell's biosynthetic machinery and incorporated into glycans on glycoproteins and glycolipids . Subsequent labeling with this compound allows for the fluorescent tagging of these newly synthesized glycoconjugates researchgate.net. By performing pulse-chase experiments, scientists can track the movement of these labeled macromolecules through different cellular compartments, from the endoplasmic reticulum and Golgi apparatus to the cell surface. This provides a dynamic view of the glycan processing pathways and the lifecycle of glycoproteins within the cell.
This technique is not limited to glycans; azide-modified amino acids can be used to track newly synthesized proteins, and azide-modified fatty acids or nucleosides can be used to visualize lipids and DNA, respectively.
Probing Enzyme Activity and Metabolic Pathways
This compound serves as a critical detection reagent for assays designed to probe the activity of specific enzymes and elucidate complex metabolic pathways. By using substrates modified with an azide group, the action of an enzyme can be directly visualized and quantified.
The fundamental principle of using this compound is its ability to specifically detect molecules that have been tagged with an azide. The DBCO moiety reacts with the azide group to form a stable triazole linkage in a reaction that is fast and highly selective nih.gov. This allows for the sensitive detection of azide-modified biomolecules in complex biological samples like cell lysates igem.org.
In a typical assay, a biological system is incubated with an azide-modified substrate. After a set period, the reaction is stopped, and the components are exposed to this compound. The resulting fluorescence is directly proportional to the amount of azide-modified product formed, which in turn reflects the activity of the enzyme responsible for the conversion. This method has been used to detect azide-modified bacteria and to screen for azide incorporation in various biomolecules igem.org.
| Component | Role | Example |
| Azide-Modified Substrate | A molecule containing an azide group that can be processed by a specific enzyme or metabolic pathway. | N-azidoacetylmannosamine (ManNAz) |
| Enzyme/Pathway | The biological catalyst or series of reactions that incorporates the azide-modified substrate into a product. | Glycosyltransferases in the glycan biosynthetic pathway |
| Detection Probe | The fluorescent reagent that reacts with the incorporated azide for visualization. | This compound |
| Labeled Product | The final fluorescently tagged molecule, allowing for detection and quantification. | TAMRA-labeled glycoprotein |
This table illustrates the components of a typical enzyme activity assay using an azide-modified substrate and this compound for detection.
Carbohydrate-active enzymes (CAZymes), such as glycosyltransferases, are vital for the synthesis of complex glycans and play roles in numerous biological processes nih.gov. Studying their activity and substrate specificity is essential, and this compound provides a valuable tool for this purpose nih.govsfu.canih.gov.
Researchers can use azide-containing sugar donors or acceptors as substrates for these enzymes. When a glycosyltransferase successfully transfers the azide-modified sugar onto its target, the resulting glycan product now bears an azide handle. This product can then be tagged with this compound and detected via fluorescence, providing a direct readout of enzyme activity acs.org. This approach is particularly useful in high-throughput screening for inhibitors or in studies aimed at understanding the kinetic properties of these enzymes nih.gov.
Furthermore, this method aids in the study of engineered enzymes like glycosynthases. By assessing how efficiently these evolved enzymes incorporate azide-modified sugars, scientists can gain insights into their catalytic mechanisms and guide further protein engineering efforts. However, it is important to note that the azide group can sometimes hinder acceptance by certain enzymes, necessitating careful experimental design and controls acs.org.
Genetic Code Expansion and Unnatural Protein Synthesis
One of the most advanced applications of this compound is in the field of genetic code expansion, which allows for the site-specific incorporation of unnatural amino acids (unAAs) into proteins nih.govfrontiersin.org. This technology opens the door to creating proteins with novel functions and properties.
The process involves engineering a cell to recognize a unique codon (often a stop codon like UAG) and assign it to an unnatural amino acid. By using an orthogonal aminoacyl-tRNA synthetase/tRNA pair, a uAA containing an azide group, such as p-azido-L-phenylalanine (pAzF), can be incorporated into a protein's sequence at a precise location nih.gov.
Once the protein is synthesized with the azide "handle," it can be selectively labeled with this compound. This covalent labeling strategy is highly specific; only proteins possessing the uAA will become fluorescent nih.gov. This enables researchers to visualize specific proteins in a cellular context without the need for large fluorescent protein tags like GFP, which can sometimes interfere with protein function. Research has demonstrated the successful in vitro and in vivo dual-labeling of proteins using this method, showcasing its specificity with minimal cross-reactivity nih.gov.
| Study Finding | Experimental Detail | Reference |
| Specific Protein Labeling | SUMO-sfGFP fusion proteins containing p-azido-L-phenylalanine (pAzF) were specifically labeled with DBCO-TAMRA. Control proteins without pAzF showed no labeling. | nih.gov |
| In Vivo Dual Labeling | E. coli cells expressing a protein with two different unnatural amino acids were simultaneously treated with DBCO-TAMRA and another fluorophore (sTCO-JF669), resulting in distinct and specific dual-fluorophore labeling. | nih.gov |
| Intramolecular Crosslinking | An STCO-PEG4-DBCO crosslinker was used to "staple" a purified, dual-encoded protein in vitro, demonstrating the potential for probing protein conformation. | nih.gov |
This table summarizes key research findings on the application of DBCO-TAMRA in genetic code expansion and unnatural protein synthesis.
Incorporation of Non-Canonical Amino Acids into Proteins
The genetic code expansion technique allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, enabling the introduction of novel chemical functionalities. broadpharm.com One common strategy involves introducing an ncAA containing an azide group, such as p-azido-L-phenylalanine (pAzF), into the protein of interest. nih.gov This is achieved by co-expressing an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which recognizes a repurposed codon (e.g., a nonsense codon) in the target gene. broadpharm.com
Once the azide-containing ncAA is incorporated into the protein, this compound can be used for specific fluorescent labeling. igem.org The DBCO group on the TAMRA probe reacts selectively with the azide group on the ncAA via the SPAAC reaction. medchemexpress.comsigmaaldrich.com This process is highly efficient and bioorthogonal, meaning it does not interfere with native cellular processes. This method provides a powerful way to visualize and track proteins, study their interactions, and analyze their localization within living cells. igem.org
Engineering of Semi-Synthetic Organisms for Advanced Biomaterials
Research has led to the development of semi-synthetic organisms (SSOs) that can store and retrieve increased genetic information by harboring an unnatural base pair (UBP) in their DNA. nih.gov These SSOs can transcribe DNA containing the UBP into mRNA and tRNA with unnatural codons and anticodons, respectively. This allows for the site-specific incorporation of ncAAs into proteins. nih.govnih.gov
In the effort to create eukaryotic SSOs, this compound has been used as a critical analytical tool. nih.gov To verify the successful incorporation of an azide-bearing ncAA (like AzK) into a target protein (e.g., EGFP), cell lysates from the SSO are treated with DBCO-TAMRA. nih.gov The covalent attachment of the TAMRA dye to the protein via a click reaction causes a noticeable shift in its electrophoretic mobility on an SDS-PAGE gel. This "protein shift assay," confirmed by a fluorescent signal from the TAMRA dye, provides clear evidence of the successful and faithful translation of the unnatural codon, a key step in engineering organisms with expanded genetic alphabets. nih.gov
Functionalization of Nanomaterials and Microorganisms
Surface Modification of Nanodiamonds for Bioimaging
Fluorescent nanodiamonds (FNDs) are emerging as promising probes for bioimaging due to their high biocompatibility and photostability. mdpi.comnih.gov The surface of FNDs can be modified to introduce various functional groups, such as carboxylic acids, which serve as versatile starting points for further conjugation. mdpi.com
While direct studies detailing the use of this compound with nanodiamonds are specific, a common and logical functionalization strategy involves a multi-step approach. First, the carboxylated surface of the FNDs can be reacted with an amine-containing azide molecule through carbodiimide coupling chemistry (using EDC/NHS). This process results in an azide-functionalized nanodiamond surface. Subsequently, these azide-modified FNDs can be fluorescently labeled through the highly efficient and copper-free click reaction with this compound. sigmaaldrich.com This method allows for the stable attachment of the bright TAMRA fluorophore to the nanodiamond, creating a robust and photostable probe for long-term biological imaging applications. nih.govrsc.org
Azide-Click Chemistry on Bacterial Surfaces
This compound is effectively used to fluorescently label the surfaces of bacteria for imaging and tracking. This is accomplished by metabolically incorporating an unnatural amino acid containing an azide group into the bacterial cell wall. For instance, bacteria can be cultured in a medium containing 3-Azido-D-alanine, which gets integrated into the peptidoglycan layer of the cell wall.
Once the bacterial surface is decorated with azide groups, this compound is introduced. The DBCO component of the molecule reacts specifically with the surface azides via copper-free click chemistry, resulting in the covalent attachment of the TAMRA fluorophore to the bacteria. This technique has been successfully demonstrated on magnetotactic bacteria, enabling clear fluorescent imaging of single cells without harming the bacteria, as the reaction does not require a toxic copper catalyst.
Development of Novel Research Tools and Biosensors
Design of Fluorescent Reporters for Biochemical Assays
The unique properties of this compound make it an excellent reagent for designing custom fluorescent reporters for a variety of biochemical assays. sigmaaldrich.comscientificlabs.ie By functionalizing a biomolecule of interest (such as a protein, peptide, or oligonucleotide) with an azide group, researchers can easily attach the TAMRA fluorophore using a simple and specific click reaction. medchemexpress.com
This strategy is widely used to create probes for fluorescence microscopy, allowing for the visualization of cellular structures and the tracking of molecular interactions in living cells. igem.org For example, a specific protein can be metabolically labeled with an azide-containing amino acid and then tagged with this compound to monitor its localization and dynamics. igem.orginterchim.fr Furthermore, TAMRA is often used as an acceptor dye in Förster Resonance Energy Transfer (FRET) studies, which can be used to measure molecular proximity and conformational changes in biomolecules. The straightforward conjugation chemistry enabled by the DBCO group facilitates the creation of FRET pairs for studying protein-protein interactions or enzyme activity.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₅₄H₅₇N₅O₁₀ | sigmaaldrich.combroadpharm.comjenabioscience.com |
| Molecular Weight | ~936.06 g/mol | sigmaaldrich.combroadpharm.comjenabioscience.com |
| Excitation Maximum (λabs) | ~545-560 nm | igem.orginterchim.frjenabioscience.com |
| Emission Maximum (λem) | ~565-575 nm | broadpharm.comigem.orgjenabioscience.com |
| Extinction Coefficient | ~80,000 - 92,000 M⁻¹cm⁻¹ | broadpharm.comigem.orginterchim.fr |
| Solubility | DMSO, DMF | broadpharm.cominterchim.frjenabioscience.com |
Table 2: Experimental Parameters for this compound Labeling
| Application | Target Modification | Labeling Concentration | Incubation Time | Source(s) |
|---|---|---|---|---|
| Live Mammalian Cells | Azide-derivatized metabolite (e.g., ManNAz) | 5 - 30 µM | 30 - 60 min | igem.orginterchim.fr |
| Cell Lysate Labeling | Azide-modified proteins | 20 µM | 30 min | igem.orginterchim.fr |
Applications in Force Spectroscopy for Biomolecular Interactions
The unique architecture of this compound, combining a fluorescent reporter (TAMRA), a flexible spacer (PEG4), and a bioorthogonal reactive group (DBCO), offers significant potential for advancing single-molecule force spectroscopy studies. This technique is a powerful tool for investigating the mechanical properties and interaction dynamics of individual biomolecules by applying a controlled force to them.
The dibenzocyclooctyne (DBCO) group is central to the utility of this compound in force spectroscopy. It facilitates a copper-free click chemistry reaction with azide-modified molecules, forming a stable covalent bond. nih.govinterchim.fr This method of attachment is particularly advantageous for force spectroscopy experiments, which often require robust linkages that can withstand high forces. nih.gov For instance, in magnetic tweezers experiments, DNA molecules have been successfully tethered to surfaces using DBCO-azide chemistry, creating constructs that can resist forces exceeding 100 piconewtons (pN). nih.gov This strong, specific, and covalent immobilization is crucial for accurately probing the mechanics of DNA-protein interactions or the unfolding of proteins under tension. nih.govacs.org
The tetramethylrhodamine (TAMRA) fluorophore component of the molecule allows for the integration of fluorescence detection with force application. As a molecule is stretched or as it interacts with a binding partner, conformational changes can be monitored by changes in the fluorescence signal of the attached TAMRA dye. aip.orgnih.gov For example, fluorescence resonance energy transfer (FRET) can be employed, where TAMRA acts as an acceptor for a donor fluorophore, to measure intramolecular distances and their changes in response to applied force. nih.gov The photophysical properties of TAMRA, such as its brightness and photostability, are well-suited for single-molecule imaging.
The hydrophilic polyethylene (B3416737) glycol (PEG4) spacer serves to physically separate the TAMRA dye from the molecule of interest and the surface, which can help to minimize steric hindrance and potential quenching of the fluorescence signal. This flexible linker ensures that the dye's fluorescence is not unduly perturbed by its local environment, allowing for more reliable reporting of molecular events. nih.gov
Table 1: Hypothetical Data from a Force-Fluorescence Spectroscopy Experiment Using this compound
This table illustrates the type of data that could be generated in a hypothetical experiment studying the force-dependent binding of a protein to a DNA molecule labeled with this compound.
| Applied Force (pN) | TAMRA Fluorescence Intensity (Arbitrary Units) | Inferred Molecular State |
| 0 | 100 | Protein bound to DNA in a compact conformation |
| 5 | 95 | Initial stretching of the DNA-protein complex |
| 10 | 80 | Partial unwrapping of DNA from the protein |
| 15 | 50 | Further unwrapping and conformational change in the protein |
| 20 | 20 | Dissociation of the protein from the DNA |
| 25 | 10 | Fully stretched, unbound DNA |
Utility in DNA-Encoded Chemical Library (DEL) Technology
DNA-Encoded Library (DEL) technology has transformed early-stage drug discovery by enabling the synthesis and screening of massive combinatorial libraries of small molecules. vipergen.comwikipedia.orgvipergen.com The core principle of DEL involves the covalent linkage of a unique DNA barcode to each small molecule, which serves as an identifier during the screening process. wikipedia.orgvipergen.com The chemical properties of this compound make it a valuable tool for various aspects of the DEL workflow, from library synthesis to hit validation.
The DBCO group's ability to participate in copper-free click chemistry is highly beneficial for DEL synthesis. broadpharm.comcreativepegworks.com Many chemical reactions used to build the small molecule portion of the library can be incompatible with the conditions required for copper-catalyzed click chemistry, and the copper ions themselves can potentially damage the DNA barcode. vectorlabs.com The strain-promoted alkyne-azide cycloaddition (SPAAC) enabled by DBCO is bioorthogonal, meaning it proceeds efficiently under mild, aqueous conditions without interfering with the functionality of the DNA or the small molecules being synthesized. interchim.fr This allows for the modular and efficient construction of large and diverse libraries. wikipedia.orgacs.org
The TAMRA fluorophore can be incorporated into DELs in several ways. It can be used as a building block in the library itself, creating a collection of fluorescently labeled small molecules. This can be useful for developing fluorescent probes for biological targets. Alternatively, and perhaps more powerfully, this compound can be used in the screening and hit identification process. For example, a target protein could be modified with an azide group and then labeled with this compound. The fluorescently labeled target could then be used in affinity-based selections to isolate binding members of the DEL. The fluorescence of the TAMRA would allow for the quantification and visualization of the protein-ligand interactions. nih.govyoutube.com
Furthermore, fluorescent labeling can be used in validation assays for hits identified from a DEL screen. Once a small molecule hit is identified by sequencing its DNA barcode, it is typically resynthesized without the DNA tag for further characterization. nih.gov A fluorescently labeled version of the hit, created using this compound, could be used in various biophysical assays, such as fluorescence polarization or fluorescence microscopy, to confirm its binding to the target protein and to determine its binding affinity. nih.govnih.gov
Table 2: Potential Applications of this compound in DNA-Encoded Library Workflows
This interactive table summarizes the potential uses of this compound in the different stages of DEL technology.
| DEL Workflow Stage | Application of this compound | Benefit |
| Library Synthesis | Incorporation as a fluorescent building block via DBCO-azide click chemistry. | Creation of libraries of fluorescent small molecules for probe development. |
| Target Labeling | Fluorescently labeling an azide-modified target protein. | Enables fluorescence-based monitoring of the affinity selection process. |
| Screening | Use in fluorescence-based detection methods for library members that bind to the target. | Provides a quantitative readout for binder enrichment. |
| Hit Validation | Synthesis of a fluorescent version of a hit compound for biophysical assays. | Allows for detailed characterization of binding affinity and kinetics. |
Analytical and Computational Characterization of Tamra Peg4 Dbco Conjugates
Spectroscopic Analysis of Labeled Biomolecules
Spectroscopic methods are fundamental to the initial assessment of TAMRA-PEG4-DBCO conjugation. They offer rapid and non-destructive ways to profile the labeled biomolecules and monitor the conjugation reaction in real time.
Tetramethylrhodamine (TAMRA) is a well-characterized fluorophore from the rhodamine dye family, known for its bright orange-red fluorescence and good photostability. researchgate.net After conjugating a biomolecule with this compound, fluorescence spectroscopy is employed to confirm the presence of the TAMRA moiety. The labeled conjugate is expected to exhibit distinct fluorescence excitation and emission maxima characteristic of the TAMRA dye. Typically, TAMRA has an excitation peak around 555 nm and an emission peak at approximately 580 nm. researchgate.net The quantum yield of TAMRA is generally pH-insensitive, which is advantageous for experiments under physiological conditions. semanticscholar.org The presence of these specific spectral properties serves as a primary indicator of successful labeling. In fluorescence resonance energy transfer (FRET) based assays, TAMRA can function as an acceptor dye when paired with a suitable donor like fluorescein. researchgate.net
Table 1: Photophysical Properties of TAMRA Dye
| Property | Value | Reference |
|---|---|---|
| Excitation Maximum (λex) | ~555 nm | researchgate.net |
| Emission Maximum (λem) | ~580 nm | researchgate.net |
| Molar Extinction Coefficient | ~90,000 M⁻¹cm⁻¹ | researchgate.net |
| Quantum Yield | 0.3–0.5 | researchgate.net |
UV-Vis spectrophotometry is a powerful tool for real-time monitoring of the strain-promoted alkyne-azide cycloaddition (SPAAC) between the dibenzocyclooctyne (DBCO) group of this compound and an azide-modified biomolecule. nih.gov The DBCO moiety possesses a unique chromophore that absorbs light in the UV range. nih.gov Specifically, DBCO exhibits characteristic absorbance peaks at approximately 292 nm and 309 nm. nih.govresearchgate.net As the SPAAC reaction proceeds and the cyclooctyne (B158145) reacts with the azide (B81097) to form a stable triazole linkage, the electronic conjugation of the DBCO group is disrupted. nih.govigem.org This leads to a corresponding decrease and eventual disappearance of the absorbance signal at 309 nm. nih.govresearchgate.net By monitoring the reduction in absorbance at this wavelength over time, the kinetics of the conjugation reaction can be determined. researchgate.netnih.gov This method provides a simple, non-destructive, and continuous way to assess reaction completion. nih.gov
Table 2: Characteristic UV-Vis Absorbance Peaks for DBCO Reaction Monitoring
| Compound | Characteristic Peak (λmax) | Observation During Reaction | Reference |
|---|---|---|---|
| DBCO (unreacted) | ~309 nm | Absorbance decreases | nih.govresearchgate.net |
| DBCO (unreacted) | ~292 nm | Absorbance decreases | nih.gov |
Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used technique to study interactions between proteins and nucleic acids (DNA or RNA). broadpharm.com The principle is based on the observation that a protein-nucleic acid complex migrates more slowly through a non-denaturing polyacrylamide or agarose gel than the free, unbound nucleic acid. The use of a fluorescent label like TAMRA on one of the binding partners (e.g., a TAMRA-labeled DNA oligonucleotide) allows for the visualization of the bands in the gel without the need for radioactive probes. After electrophoresis, the gel can be imaged using a fluorescence scanner set to the appropriate excitation and emission wavelengths for TAMRA. A "shift" in the mobility of the fluorescent band, from its position as free nucleic acid to a higher molecular weight position, indicates the formation of a protein-nucleic acid complex. broadpharm.com This fluorescence-based EMSA (fEMSA) provides a safer and often more sensitive alternative to traditional autoradiography.
Mass Spectrometry for Conjugation Verification and Stoichiometry
Mass spectrometry (MS) is an indispensable tool for the unambiguous confirmation of covalent conjugation and for determining the stoichiometry of labeling (i.e., the number of this compound molecules attached to each biomolecule). Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are commonly used.
The core principle involves measuring the mass of the biomolecule before and after the conjugation reaction. A successful conjugation event results in an increase in the molecular weight of the biomolecule, corresponding to the mass of the attached this compound moiety (C₅₄H₅₈N₅O₁₀, MW = 937.07 g/mol ). For example, if a protein is labeled with a single this compound molecule, its mass spectrum will show a new peak shifted by +937.07 Da relative to the peak of the unlabeled protein. If multiple labeling events occur, a distribution of peaks representing singly, doubly, and multiply labeled species may be observed. The relative intensities of these peaks can be used to estimate the efficiency of the conjugation reaction and the average degree of labeling. For proteins, this analysis is often performed on the intact protein or on peptides generated by enzymatic digestion (peptide mass fingerprinting). researchgate.net
Computational Modeling of DBCO Reactivity and Selectivity
Computational chemistry provides valuable insights into the reactivity and selectivity of the DBCO group in SPAAC reactions. The high reactivity of DBCO is attributed to the severe geometric distortion of the alkyne from its ideal linear geometry, which creates significant ring strain. igem.org This strain is released during the [3+2] cycloaddition reaction with an azide, providing a thermodynamic driving force for the reaction and obviating the need for a copper catalyst. igem.org
Computational approaches, such as Density Functional Theory (DFT), are used to model the reaction mechanism. The distortion/interaction model (also known as the activation strain model) is a powerful framework for analyzing the activation barriers of cycloaddition reactions. This model partitions the activation energy into two components: the distortion energy, which is the energy required to deform the reactants into their transition state geometries, and the interaction energy, which is the stabilizing energy from the interaction between the distorted reactants. By analyzing these components for different DBCO derivatives and azides, researchers can predict reaction rates and understand how structural modifications influence reactivity. These computational studies can guide the design of new bioorthogonal reagents with enhanced kinetics and selectivity for specific applications.
Dynamic Light Scattering (DLS) in Nanoparticle Conjugation Assessments
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and macromolecules in suspension, such as nanoparticles. The technique measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. From these fluctuations, the hydrodynamic diameter (or size) of the particles can be calculated.
Future Perspectives and Emerging Research Trajectories
Advancements in DBCO Analog Design for Enhanced Performance
The DBCO moiety is central to the utility of TAMRA-PEG4-DBCO, facilitating copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. apexbt.com Current research is actively exploring the design of novel DBCO analogs to further improve reaction kinetics, stability, and target specificity.
One significant area of development is the synthesis of DBCO analogs with faster reaction rates. For instance, the development of oxa-dibenzocyclooctyne (ODIBO) has shown substantially higher reaction kinetics compared to standard DBCO, allowing for more efficient labeling with lower concentrations of the probe. mdpi.com Another key advancement is the development of strategies to protect the DBCO group during solid-phase peptide synthesis (SPPS), which often involves acidic conditions that can lead to the rearrangement and inactivation of DBCO. nih.gov The use of a copper(I) protective group that can be removed after synthesis allows for the direct incorporation of DBCO into peptides, expanding the range of biomolecules that can be readily labeled. nih.gov
Furthermore, the design of radiolabeled DBCO analogs is paving the way for dual-modal imaging, combining fluorescence microscopy with nuclear imaging techniques like positron emission tomography (PET). nih.gov These advancements are critical for improving the sensitivity and specificity of in vivo imaging and diagnostic applications.
| Analog | Key Feature | Advantage | Reference |
|---|---|---|---|
| DBCO | Standard cyclooctyne (B158145) for SPAAC | Well-established, commercially available | rsc.org |
| ODIBO | Oxygen-containing dibenzocyclooctyne | Faster reaction kinetics | mdpi.com |
| Copper(I)-protected DBCO | Protected during acidic synthesis conditions | Enables direct incorporation into peptides via SPPS | nih.gov |
| Radiolabeled DBCO | Contains a radioisotope (e.g., 18F, 64Cu) | Enables dual-modal imaging (fluorescence and PET) | mdpi.comnih.gov |
Integration with Advanced Microscopic and Imaging Modalities
The TAMRA fluorophore in this compound makes it an excellent candidate for advanced microscopy techniques that push the boundaries of spatial and temporal resolution. The high photostability and brightness of TAMRA are particularly advantageous for super-resolution microscopy modalities such as Stimulated Emission Depletion (STED), Stochastic Optical Reconstruction Microscopy (STORM), and Structured Illumination Microscopy (SIM). thermofisher.comnih.gov These techniques can overcome the diffraction limit of light, enabling the visualization of subcellular structures with unprecedented detail. nih.gov
Live-cell imaging is another area where this compound is making a significant impact. The ability to label specific biomolecules in living cells with minimal perturbation is crucial for studying dynamic cellular processes. igem.org Single-molecule tracking (SMT) is a powerful application where individual this compound-labeled molecules can be followed in real-time, providing insights into their diffusion, interactions, and localization within the cellular environment. nih.govrsc.orgscispace.com The combination of bioorthogonal labeling with these advanced imaging techniques is opening new avenues for understanding complex biological systems at the molecular level. rsc.org
| Technique | Principle | Advantage for this compound | Reference |
|---|---|---|---|
| STED | Uses a depletion laser to narrow the fluorescence emission spot. | Enables super-resolution imaging in living cells and tissues. | nih.govnih.gov |
| STORM | Stochastically activates and localizes individual fluorophores. | Achieves very high spatial resolution. | thermofisher.com |
| SIM | Uses patterned illumination to extract higher resolution information. | Suitable for live-cell imaging with improved resolution. | thermofisher.com |
| Single-Molecule Tracking (SMT) | Tracks the movement of individual fluorescently labeled molecules. | Provides information on molecular dynamics and interactions. | nih.govrsc.org |
Expansion into Novel Biological Systems and Therapeutic Delivery Platforms
The application of this compound is expanding beyond cell culture models into more complex biological systems, including animal models. nih.gov In vivo imaging studies utilize bioorthogonal chemistry to label and track cells, biomolecules, and drug delivery vehicles within a living organism. rsc.org This is particularly valuable for studying disease progression, biodistribution of therapeutics, and the efficacy of targeted treatments.
A significant area of emerging research is the use of this compound in the development of sophisticated drug delivery systems. xcessbio.com These platforms often employ nanoparticles or liposomes functionalized with DBCO, which can then be targeted to azide-modified cells or tissues. cd-bioparticles.com This approach enhances the specificity of drug delivery, reducing off-target effects and improving therapeutic outcomes.
Furthermore, stimuli-responsive therapeutic platforms are being designed to release their cargo in response to specific triggers within the tumor microenvironment, such as changes in pH or the presence of certain enzymes. nih.govmdpi.commdpi.com By incorporating this compound, these systems can be visualized and tracked, providing real-time feedback on their delivery and activation. rsc.org
Overcoming Challenges in Complex Biological Environments for Bioorthogonal Ligation
Despite the high specificity of the DBCO-azide reaction, its application in complex biological environments like the bloodstream or intracellular compartments presents several challenges. nih.gov One of the primary hurdles is non-specific binding of the DBCO probe to cellular components, which can lead to high background signals and reduced targeting efficiency. aatbio.com
Researchers are actively developing strategies to mitigate these issues. The inclusion of a hydrophilic PEG linker in this compound helps to improve its solubility and reduce non-specific hydrophobic interactions. broadpharm.com Other approaches to reduce non-specific binding include optimizing the experimental conditions, such as adjusting the pH of the buffer, increasing the salt concentration, and using blocking agents like bovine serum albumin (BSA). nicoyalife.comnicoyalife.com
Ensuring the stability of the DBCO moiety in biological fluids and its efficient reaction with the target azide (B81097) in a crowded cellular environment are also critical considerations. nih.gov The ongoing development of more stable and reactive DBCO analogs, as mentioned earlier, is crucial for overcoming these challenges and realizing the full potential of bioorthogonal chemistry in vivo.
Q & A
Q. What methodologies address off-target effects of this compound in live-cell imaging studies?
- Methodological Answer : Use competitive inhibition assays with untagged DBCO substrates and spatial-temporal imaging (e.g., time-lapse microscopy) to distinguish specific vs. nonspecific binding. Combine with SILAC (stable isotope labeling by amino acids in cell culture) for quantitative proteomic profiling of interacting partners .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
